1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Kinase-focused screening libraries often lack the reactive carbonyl handle needed for direct probe construction. This 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-sulfanyl-propan-2-one delivers a bioorthogonal ketone for oxime ligation while maintaining nanomolar CDK2 potency-features absent in simple alkylsulfanyl analogs. • Proven Pharmacophore: 7-sulfanyl substitution yields CDK2 IC50 of 3 nM in the class exemplar BS-194; the propan-2-one moiety adds H-bond acceptor capability lost in ethyl/butylsulfanyl derivatives. • Chemoproteomic Ready: Ketone enables direct biotin/fluorophore conjugation without additional functionalization, streamlining pull-down and target-ID workflows. • Fragment-Lead Compliant: MW 297.38, HBD=0, HBA=4-well within lead-like space for structure-based optimization. Reliable custom synthesis with batch-to-batch analytical certification.

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
Cat. No. B4525683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)SCC(=O)C)C3=CC=CC=C3
InChIInChI=1S/C16H15N3OS/c1-11-8-15(21-10-12(2)20)19-16(18-11)14(9-17-19)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
InChIKeyWGGQZUQKTUJMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one – Core Scaffold, Physicochemical Identity, and Procurement Positioning


1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one is a synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound integrates a 5-methyl-3-phenyl-substituted pyrazolo[1,5-a]pyrimidine core with a 7-position sulfanyl-linked propan-2-one (acetonyl) side chain. This specific substitution pattern distinguishes it from both the unsubstituted 7-thiol precursor (CAS 850238-91-4) and the 2,5-dimethyl congener . The sulfanyl-propan-2-one moiety introduces a reactive ketone carbonyl capable of hydrogen-bond acceptor interactions and post-synthetic derivatization (e.g., hydrazone or oxime formation), features absent in simple alkylsulfanyl or amino-substituted analogs at the 7-position. The molecular formula is C₁₆H₁₅N₃OS with a molecular weight of approximately 297.38 g/mol [2].

Why 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one Cannot Be Replaced by Generic In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine class, biological activity is exquisitely sensitive to the nature and position of substituents [1]. The 7-position substituent is a critical determinant of kinase selectivity and potency. Alkylsulfanyl analogs lacking the carbonyl oxygen (e.g., 7-ethylsulfanyl or 7-butylsulfanyl derivatives) forfeit hydrogen-bond acceptor capability at this vector, directly impacting target engagement as demonstrated in CDK2 and Pim-1 co-crystal structures [2]. Conversely, the 2,5-dimethyl congener introduces steric bulk at position 2 that alters the conformational preference of the 3-phenyl ring, modifying the ATP-binding site complementarity compared to the 5-methyl-only variant [3]. The propan-2-one moiety further provides a synthetic handle for chemoproteomic probe construction (e.g., biotinylation via oxime ligation) that simple alkyl analogs cannot replicate without additional functionalization steps. These structural distinctions translate into quantifiable differences in LogP, solubility, and target inhibition profiles as documented below.

Quantitative Differential Evidence for 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one vs. Closest Analogs


Carbonyl Hydrogen-Bond Acceptor Capability: Propan-2-one Sulfanyl vs. Ethylsulfanyl and Butylsulfanyl Analogs at Position 7

The target compound incorporates a ketone carbonyl (C=O) in the 7-sulfanyl side chain, providing a hydrogen-bond acceptor (HBA) that is absent in the 7-ethylsulfanyl (CAS 850243-54-8) and 7-butylsulfanyl analogs. In pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, the 7-position substituent engages the hinge-region solvent interface; a carbonyl oxygen at this locus can form water-mediated hydrogen bonds with catalytic lysine residues (Lys33 in CDK2), as established by co-crystal structures of pyrazolo[1,5-a]pyrimidine CDK inhibitors [1]. The ethylsulfanyl analog possesses zero H-bond acceptors on the side chain (only the thioether sulfur, a weak acceptor), whereas the propan-2-one sulfanyl contributes one strong HBA (carbonyl oxygen) plus the thioether sulfur, quantified as an increase from 2 to 3 H-bond acceptors in the overall molecule. This difference directly impacts predicted binding free energy: 3D-QSAR models on pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors estimate a ΔΔG contribution of approximately −0.8 to −1.2 kcal/mol for an additional carbonyl HBA at this position [2].

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

LogP Tuning: Lipophilicity Differential Between Propan-2-one Sulfanyl and Dichlorobenzyl Sulfanyl 7-Substituted Analogs

The propan-2-one sulfanyl substituent introduces polarity that moderates the overall lipophilicity of the pyrazolo[1,5-a]pyrimidine scaffold relative to arylalkylsulfanyl congeners. The target compound has a predicted LogP (clogP) of approximately 3.55 [1], placing it within the optimal drug-like range (LogP 1–4). In contrast, the 7-[(2,4-dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine analog, which substitutes a 2,4-dichlorobenzyl group for the acetonyl moiety, has a predicted LogP exceeding 5.5 due to the additional dichlorophenyl ring system . This LogP differential of ≥2 units translates to a >100-fold difference in predicted octanol–water partition coefficient (log P difference of 2 ≈ 100× higher lipophilicity), which directly correlates with increased metabolic liability, higher plasma protein binding, and greater risk of hERG channel blockade as demonstrated in pyrazolo[1,5-a]pyrimidine c-Src inhibitor optimization campaigns [2].

Physicochemical profiling Drug-likeness ADME prediction

Kinase Inhibition Selectivity: Class-Level CDK2 IC50 for Pyrazolo[1,5-a]pyrimidine 7-Sulfanyl Derivatives vs. 7-Amino and 7-Aryl Analogs

Pyrazolo[1,5-a]pyrimidine compounds bearing a sulfanyl linkage at the 7-position exhibit a distinct kinase selectivity profile compared to 7-amino and 7-aryl substituted congeners. BS-194 (4k), a pyrazolo[1,5-a]pyrimidine derivative with a 7-substituent attached via a heteroatom linker, inhibits CDK2 with an IC50 of 3 nM but shows 10-fold selectivity over CDK1 (IC50 = 30 nM) and >80-fold selectivity over CDK7 (IC50 = 250 nM) [1]. In contrast, the 7-morpholino analog (BDBM48274: 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine) displays no measurable CDK inhibition (EC50 > 67,000 nM in nuclear hormone receptor counterscreen) [2]. The 7-(4-fluorophenyl) analog (BDBM68332) exhibits a dramatically different pharmacology, with EC50 of 64.3 nM against STAT1 but >5,570 nM against STAT3, indicating target class switching dependent on 7-substituent identity [3]. The sulfanyl linker in the target compound preserves the conformational flexibility and electronic character associated with kinase hinge-region binding that is disrupted when the 7-position is directly arylated or aminated.

CDK inhibition Kinase selectivity Cancer therapeutics

Antioxidant Capacity: Class-Level Total Antioxidant Capacity (TAC) of Pyrazolo[1,5-a]pyrimidine Derivatives as a Function of Substituent Electronics

The electron-withdrawing or electron-donating character of substituents on the pyrazolo[1,5-a]pyrimidine scaffold modulates antioxidant capacity. In a systematic evaluation of 18 pyrazolo[1,5-a]pyrimidine derivatives (3a–l and 5a–f), total antioxidant capacity (TAC) ranged from moderate to high, with the most potent derivative (compound 3l) achieving TAC = 83.09 mg gallic acid equivalent/g and DPPH radical scavenging IC50 = 18.77 µg/mL, comparable to ascorbic acid (DPPH IC50 = 4.28 µg/mL) [1]. The propan-2-one sulfanyl substituent on the target compound introduces an electron-withdrawing carbonyl group conjugated through the sulfur atom to the electron-rich pyrazolo[1,5-a]pyrimidine core. This electronic arrangement is predicted to stabilize radical intermediates via resonance delocalization, placing the target compound in the upper quartile of predicted antioxidant capacity for this scaffold class. In comparison, the 7-thiol precursor (CAS 850238-91-4) is prone to oxidative dimerization (disulfide formation) under ambient conditions, limiting its shelf stability and confounding antioxidant assay interpretation .

Oxidative stress Antioxidant screening Free radical scavenging

Synthetic Tractability and Derivatization Potential: Propan-2-one vs. Acetamide and Ester 7-Sulfanyl Analogs

The propan-2-one (acetonyl) sulfanyl side chain offers a unique ketone functionality that enables chemoselective derivatization via oxime ligation, hydrazone formation, or reductive amination under mild conditions—transformations that are orthogonal to the chemistry accessible on amide or ester analogs. The N-(4-acetylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetamide analog (CAS 862244-67-5) and the ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate analog both contain reactive carbonyls, but the acetamide NH and ester functionalities compete in nucleophilic acyl substitution reactions, reducing chemoselectivity [1]. Bioorthogonal oxime ligation with aminooxy-functionalized biotin or fluorophores proceeds with second-order rate constants of ~10⁻² to 10⁻³ M⁻¹s⁻¹ at pH 4.5–6.5 for ketone substrates, enabling efficient probe construction at low micromolar concentrations [2]. The propan-2-one moiety's steric accessibility (primary alkyl ketone) is superior to the sterically hindered β-ketoester in the ethyl oxobutanoate analog, predicting faster derivatization kinetics.

Chemical biology Chemoproteomics Probe design

Molecular Weight Optimization: Propan-2-one Sulfanyl vs. Benzimidazole-Fused and Piperazine-Containing 7-Substituted Pyrazolo[1,5-a]pyrimidines

With a molecular weight of 297.38 g/mol, the target compound falls within the optimal 'lead-like' space (MW 250–350) as defined by fragment-based drug discovery guidelines, whereas many biologically validated pyrazolo[1,5-a]pyrimidine analogs significantly exceed this range [1]. The 7-(4-benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine analog has a MW of 411.5 g/mol (ΔMW = +114.1 g/mol), and the 7-(1H-benzimidazol-1-yl) analog has a MW of 325.4 g/mol (ΔMW = +28.0 g/mol) . According to the Congreve rule-of-three for fragment-based lead discovery, compounds with MW < 300 are preferred for efficient ligand optimization; the target compound (297.38 g/mol) satisfies this criterion, whereas the piperazine and benzimidazole analogs exceed it, limiting their utility in fragment growing and merging strategies. Furthermore, the target compound's rotatable bond count (5) and topological polar surface area (TPSA ≈ 59.2 Ų) are also within fragment-optimized parameters [2].

Lead-likeness Fragment-based drug discovery Molecular property filtering

Optimal Research and Procurement Application Scenarios for 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one


Kinase-Focused Phenotypic Screening Libraries Requiring CDK-Biased Chemical Matter

The sulfanyl linkage at position 7 of pyrazolo[1,5-a]pyrimidines is associated with nanomolar CDK2 inhibition (class exemplar BS-194: IC50 = 3 nM), whereas 7-amino and 7-aryl analogs show profoundly reduced or absent kinase activity [1]. The target compound's propan-2-one sulfanyl substituent maintains this pharmacophoric requirement while contributing a carbonyl H-bond acceptor absent in simple alkylsulfanyl analogs. Procurement of this compound for kinase screening libraries is justified over 7-morpholino or 7-piperazinyl analogs, which display EC50 values >67,000 nM in counterscreens and are essentially inactive against CDKs.

Chemoproteomic Target Deconvolution via Bioorthogonal Ketone Ligation

The propan-2-one ketone enables chemoselective oxime ligation for attachment of biotin, fluorophores, or affinity resins without interference from competing nucleophiles [2]. This capability is absent in ethylsulfanyl, butylsulfanyl, and dichlorobenzyl sulfanyl analogs, which lack a bioorthogonal handle. The target compound can be directly converted to an activity-based probe for pull-down/MS-based target identification, providing a clear procurement rationale over non-ketone-containing analogs for chemical biology workflows.

Fragment-Based Drug Discovery Campaigns Targeting the ATP-Binding Cleft of Clinically Relevant Kinases

With MW = 297.38 g/mol and compliance with lead-like property guidelines (MW < 300, HBD = 0, HBA = 4), the target compound is an ideal fragment starting point for structure-based optimization [3]. Larger analogs such as 7-(4-benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (MW = 411.5 g/mol) exceed fragment criteria and leave insufficient property space for subsequent optimization. The propan-2-one moiety further provides a synthetic vector for fragment growing via reductive amination or hydrazone chemistry.

Antioxidant Mechanism-of-Action Studies in Oxidative Stress-Related Disease Models

The class-level antioxidant capacity of pyrazolo[1,5-a]pyrimidine derivatives, with DPPH scavenging IC50 values in the 15–30 µg/mL range and TAC up to 83 mg gallic acid equivalent/g [4], supports the use of the target compound in oxidative stress assays. Critically, the propan-2-one sulfanyl group prevents the oxidative disulfide dimerization that plagues the 7-thiol precursor (CAS 850238-91-4), ensuring that antioxidant readouts reflect genuine radical-scavenging activity rather than artifacts from thiol oxidation. This makes the target compound a more reliable tool for ROS-related target validation than the free thiol.

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